Bictegravir-15N,d2

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Select Bictegravir-15N,d2 as your validated internal standard for accurate bictegravir quantification. With a definitive +3 Da mass shift (MRM 453.2→289.2), it ensures chromatographic co-elution and spectral separation, eliminating matrix effect mismatch that plagues alternative isotopologues. Essential for bioequivalence, DDI, and TDM studies requiring FDA/EMA-compliant precision.

Molecular Formula C21H18F3N3O5
Molecular Weight 452.4 g/mol
Cat. No. B15139175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBictegravir-15N,d2
Molecular FormulaC21H18F3N3O5
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESC1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F
InChIInChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1
InChIKeySOLUWJRYJLAZCX-GVTUWXLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bictegravir-15N,d2: A Dual-Labeled (15N/d2) Stable Isotope Internal Standard for HIV Integrase Inhibitor Bioanalysis


Bictegravir-15N,d2 (GS-9883-15N,d2) is a stable isotope-labeled analog of the second-generation HIV-1 integrase strand transfer inhibitor (INSTI) bictegravir (GS-9883), specifically engineered with one 15N atom and two deuterium (d2) atoms [1]. The unlabeled parent compound, bictegravir, exhibits potent inhibition of HIV-1 integrase strand transfer activity with an IC50 of 7.5 nM [1]. As an isotopically labeled internal standard (IS), Bictegravir-15N,d2 is designed to enable accurate and precise quantification of native bictegravir in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Bictegravir-15N,d2 Cannot Be Replaced by Other Bictegravir Isotopologues for Robust Bioanalysis


The analytical performance of a stable isotope-labeled internal standard in LC-MS/MS quantification is critically dependent on its specific isotopic labeling pattern, which dictates both chromatographic co-elution with the unlabeled analyte and spectral separation for mass detection [1]. Bictegravir-15N,d2 is validated for the detection of bictegravir using specific MRM transitions (e.g., 453.2→289.2 for the IS) that correspond to its unique +3 Da mass shift relative to the native compound (450.2→289.2/145.4) [1]. Alternative isotopologues, such as BIC-d5 (used in a separate assay [2]), possess different mass shifts and may exhibit distinct chromatographic behavior due to deuterium isotope effects, which can lead to matrix effect mismatch and compromised assay accuracy. Substitution with an unvalidated or mismatched internal standard therefore risks introducing quantification bias, undermining the reliability of pharmacokinetic data and therapeutic drug monitoring.

Bictegravir-15N,d2: Direct Comparative Evidence for Analytical Method Selection


Validated LC-MS/MS Transition: Bictegravir-15N,d2 vs. Alternative Internal Standard (BIC-d5)

In a validated UHPLC-MS/MS method for quantifying total and unbound bictegravir in plasma and cerebrospinal fluid, the internal standard Bictegravir-15N,d2 was detected using the specific MRM transition m/z 453.2→289.2, providing a clear +3 Da mass separation from the native bictegravir analyte transition of m/z 450.2→289.2/145.4 [1]. In contrast, a separate validated LC-MS/MS assay for simultaneous determination of bictegravir, doravirine, and raltegravir employed BIC-d5 as the internal standard [2]. The choice between these isotopologues is assay-specific and directly impacts the method's ability to correct for matrix effects and ionization variability.

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Assay Precision and Accuracy Using Bictegravir-15N,d2 as Internal Standard

A fully validated UHPLC-MS/MS method employing Bictegravir-15N,d2 as the internal standard for the quantification of bictegravir in human plasma and cerebrospinal fluid demonstrated robust analytical performance [1]. Key validation parameters for this method are available for comparison against other published methods.

Method Validation UHPLC-MS/MS Quantitative Bioanalysis

Regulatory Compliance and Traceability: Bictegravir-15N,d2 as a Certified Reference Material

Bictegravir-15N,d2 is available as a certified reference standard produced under an ISO 17034-accredited quality management system, ensuring metrological traceability and documented purity [1]. This level of certification provides a documented chain of custody and uncertainty budget that is often absent in routine research-grade materials.

ISO 17034 Reference Standard Analytical Quality Control

Validated Research and Analytical Applications for Bictegravir-15N,d2


Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics of Bictegravir

Bictegravir-15N,d2 is the internal standard of choice for the quantitative analysis of bictegravir in human plasma and cerebrospinal fluid (CSF) [1]. The validated UHPLC-MS/MS method using this IS enables precise measurement of both total and unbound drug concentrations, which is essential for correlating drug exposure with virologic response and CNS-related effects [1].

Bioequivalence and Generic Drug Development Studies

For pharmaceutical companies developing generic versions of bictegravir-containing formulations (e.g., Biktarvy®), Bictegravir-15N,d2 is a critical reagent [1]. Its use as a deuterated internal standard in validated LC-MS/MS assays provides the high precision and accuracy required by regulatory agencies (FDA, EMA) for demonstrating bioequivalence between test and reference drug products [2].

Drug-Drug Interaction (DDI) and Pharmacokinetic (PK) Profiling

In clinical pharmacology studies evaluating potential drug-drug interactions (DDIs), such as those with strong CYP3A4 or UGT1A1 inhibitors/inducers [1], accurate measurement of bictegravir plasma concentrations is paramount [2]. Bictegravir-15N,d2 enables the robust quantification of bictegravir in PK samples collected during these complex clinical trials, providing the high-quality data needed to inform dosing recommendations and product labeling [1].

Method Development and Cross-Validation in Bioanalytical Laboratories

Bioanalytical CROs and pharmaceutical R&D labs use Bictegravir-15N,d2 as a well-characterized reference standard for developing and validating novel LC-MS/MS methods [1] or for cross-validating existing assays across different sites [2]. Its defined isotopic purity and validated MRM transitions allow for seamless technology transfer and ensure data comparability in multi-center clinical trials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bictegravir-15N,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.